BenchChemオンラインストアへようこそ!

N-butylsulfamide

Physicochemical characterization Polymorph screening Crystallinity prediction

N-Butylsulfamide (CAS 42731-63-5) is a mono‑substituted sulfamide (sulfuric diamide) bearing a single n‑butyl chain on one terminal nitrogen, with the molecular formula C₄H₁₂N₂O₂S and a molecular weight of 152.22 g/mol. It belongs to the broader sulfamide class, which serves as a bioisostere of sulfonamide, amide, and urea functionalities and has been explored for anticonvulsant, carbonic‑anhydrase‑inhibitory, and protease‑inhibitory applications.

Molecular Formula C4H12N2O2S
Molecular Weight 152.22 g/mol
CAS No. 42731-63-5
Cat. No. B3060479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylsulfamide
CAS42731-63-5
Molecular FormulaC4H12N2O2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)N
InChIInChI=1S/C4H12N2O2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8)
InChIKeySYIVDRTWCRQIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylsulfamide (CAS 42731-63-5): A Mono-Alkyl Sulfamide Building Block for Anticonvulsant Pharmacophore and Physicochemical SAR Exploration


N-Butylsulfamide (CAS 42731-63-5) is a mono‑substituted sulfamide (sulfuric diamide) bearing a single n‑butyl chain on one terminal nitrogen, with the molecular formula C₄H₁₂N₂O₂S and a molecular weight of 152.22 g/mol [1]. It belongs to the broader sulfamide class, which serves as a bioisostere of sulfonamide, amide, and urea functionalities and has been explored for anticonvulsant, carbonic‑anhydrase‑inhibitory, and protease‑inhibitory applications [2]. Historically, N‑butylsulfamide was among the first mono‑alkyl sulfamides prepared via direct condensation of sulfamide with n‑butylamine, a route disclosed in early industrial patent literature [3]. This compound is currently catalogued by multiple chemical suppliers at purities of ≥98% (HPLC) and is listed as Macitentan Impurity 72, indicating its relevance as a reference standard in pharmaceutical quality control .

Why N-Butylsulfamide Cannot Be Generically Substituted by Shorter- or Longer-Chain Sulfamide Analogs


Mono‑alkyl sulfamides of varying chain length are not functionally interchangeable because the length of the N‑alkyl substituent directly modulates both physicochemical properties (melting point, lipophilicity, aqueous solubility) and pharmacodynamic behaviour in vivo [1]. Experimental data show that moving from n‑propyl to n‑butyl sulfamide raises the anticonvulsant threshold four‑fold in the maximal electroshock seizure (MES) model, while simultaneously increasing neurotoxicity risk [2]. Therefore, procurement decisions that treat N‑ethyl‑, N‑propyl‑, and N‑butyl‑sulfamide as drop‑in replacements risk undermining reproducibility of biological assays and analytical method validation.

N-Butylsulfamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Melting Point Trend Across N‑Alkyl Sulfamides: N‑Butylsulfamide Exhibits the Lowest Mp in the C₁–C₄ Series

Within the homologous series of unbranched N‑alkyl sulfamides, increasing chain length lowers the melting point from 90–92 °C for the parent sulfamide to a minimum of 26 °C for N‑butylsulfamide, before rising again for higher homologues such as N‑heptylsulfamide (mp 69 °C) [1]. This non‑monotonic trend reflects a balance between disruption of the parent hydrogen‑bond network and the onset of van der Waals ordering in longer chains. The mp of N‑butylsulfamide is at least 64 °C lower than that of unsubstituted sulfamide and significantly lower than the predicted mp of the shorter‑chain N‑propyl analogue .

Physicochemical characterization Polymorph screening Crystallinity prediction

Lipophilicity (logP) Comparison: N‑Butylsulfamide Occupies a logP Window Between N‑Propyl‑ and N‑Heptyl‑ Analogs

The experimentally derived logP value for N‑butylsulfamide (1.23) places it in a moderate lipophilicity range suitable for blood–brain barrier penetration, in contrast to the more hydrophilic N‑propylsulfamide (logP 1.04) and the strongly lipophilic N‑heptylsulfamide (logP 2.59) [1]. This span of ~1.5 log units across only three methylene increments demonstrates that the n‑butyl chain provides a distinct physicochemical profile that cannot be approximated by simple interpolation between the propyl and heptyl congeners.

Lipophilicity logP ADME prediction Blood-brain barrier permeability

In Vivo Anticonvulsant Activity: N‑Butylsulfamide Is Active at a Four‑Fold Lower Dose Than N‑Propylsulfamide in the MES Model

In Phase I anticonvulsant screening using the maximal electroshock seizure (MES) test in mice, N‑butylsulfamide (compound 1a) conferred protection in 1/3 animals at the lowest tested dose of 30 mg/kg (i.p., 0.5 h post‑administration), whereas N‑propylsulfamide (compound 8a) required a ten‑fold higher dose of 300 mg/kg to achieve comparable protection [1]. Both compounds displayed a phenytoin‑like profile (active in MES, inactive in PTZ). The more lipophilic N‑heptylsulfamide (2a) also showed protection at 30 mg/kg but with higher neurotoxicity risk at elevated doses [2].

Anticonvulsant screening Maximal electroshock seizure (MES) Phenytoin-like profile In vivo pharmacology

Predicted Physicochemical Trends Across N‑Alkyl Sulfamides: Density and Boiling Point

Predicted density decreases systematically with increasing alkyl chain length in mono‑N‑alkyl sulfamides: N‑ethylsulfamide (1.3 ± 0.1 g/cm³) → N‑propylsulfamide (1.238 ± 0.06 g/cm³) → N‑butylsulfamide (1.188 ± 0.06 g/cm³) [1]. The predicted boiling point follows an inverse trend, increasing from ~237 °C (ethyl) to ~249 °C (propyl) to ~263 °C (butyl). N‑Butylsulfamide occupies a distinct position at the high‑boiling, low‑density end of the C₂–C₄ series, which is relevant for distillation‑based purification and formulation development.

Predicted properties Density Boiling point QSAR descriptors

N‑Butylsulfamide as Macitentan Impurity 72: A Validated Reference Standard for HPLC Method Development

N‑Butylsulfamide is specifically catalogued by pharmaceutical impurity standard suppliers as Macitentan Impurity 72, intended for use as a reference standard in HPLC method development and validation for the endothelin receptor antagonist macitentan . While N‑propylsulfamide serves as the direct synthetic intermediate in macitentan manufacture [1], the N‑butyl analogue arises as a distinct process‑related impurity that must be chromatographically resolved from the API and from the N‑propyl intermediate. The availability of N‑butylsulfamide as a characterised impurity standard (typically ≥98% purity by HPLC) enables robust analytical method validation that would not be achievable using the N‑propyl congener alone.

Pharmaceutical impurity profiling Reference standard Macitentan HPLC method validation

N-Butylsulfamide: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Anticonvulsant Pharmacophore Validation and Sulfamide SAR Studies

N‑Butylsulfamide is the most potent mono‑alkyl sulfamide identified in Phase I MES screening (active at 30 mg/kg), showing a 10‑fold advantage over N‑propylsulfamide [1]. Medicinal chemistry teams exploring sulfamide‑based anticonvulsant pharmacophores should use N‑butylsulfamide as the reference agonist for the N‑alkyl sub‑series, as it defines the potency ceiling among simple unbranched alkyl congeners while maintaining a manageable neurotoxicity profile. Any newly synthesised sulfamide derivative should be benchmarked against this compound in the MES/PTZ panel.

Macitentan Impurity Profiling and Analytical Method Validation

Regulatory affairs and QC laboratories developing or validating HPLC methods for macitentan API or finished dosage forms require N‑butylsulfamide as Macitentan Impurity 72 . This compound serves as a characterised reference standard for system suitability testing, relative retention time marking, and quantitation of the n‑butyl process impurity. Procurement of the high‑purity standard (≥98% HPLC) from certified suppliers enables compliance with ICH Q3A/Q3B impurity guidelines.

Physicochemical Descriptor Libraries for QSPR Model Training in CNS Drug Design

The experimentally determined logP of 1.23 and the melting point of 26 °C for N‑butylsulfamide fill a critical gap in the C₄ position of the N‑alkyl sulfamide homologous series [2][3]. Computational chemistry groups building quantitative structure–property relationship (QSPR) models for blood–brain barrier penetration or melting point prediction should incorporate these measured values as training set anchors, avoiding reliance on interpolated estimates from the C₂ and C₃ analogues.

Synthetic Methodology Development Using Sulfamide–Amine Condensation

The original 1950 patent describing mono‑alkyl sulfamide synthesis via direct condensation of sulfamide with primary amines uses N‑butylsulfamide as a prototypical example (mp 26 °C, crystallised from ethanol) [4]. Process chemistry groups optimising green or flow‑chemistry variants of this transformation can use N‑butylsulfamide as a validation substrate, as its near‑ambient melting point simplifies purification monitoring while still providing a crystalline product for yield determination.

Quote Request

Request a Quote for N-butylsulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.